N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide is an organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds characterized by the presence of sulfur and nitrogen atoms. This specific compound features a thiadiazole ring substituted with a prop-2-en-1-yl group and an acetamide moiety, making it of interest in various scientific fields due to its potential biological activities and chemical properties.
The compound can be classified under heterocyclic compounds, specifically as a thiadiazole derivative. It is known for its diverse applications in medicinal chemistry and agricultural sciences. The chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: N-(3-methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide, with the CAS number 62347-34-6.
The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide typically involves several key steps:
The molecular formula for N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide is C₁₄H₁₅N₃OS. Its structural representation includes:
The InChI representation is as follows: InChI=1S/C14H15N3OS/c1-3-9-17(14-15-11(2)16-19-14)13(18)10-12.
The compound can participate in various chemical reactions typical of thiadiazole derivatives, including:
The precise mechanism of action for N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The unique structure allows for potential binding interactions that may modulate biological activity, potentially influencing pathways related to cancer or other diseases . Further research is necessary to clarify these mechanisms.
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide exhibits several notable physical and chemical properties:
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-(prop-2-en-1-yl)acetamide has potential applications in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7